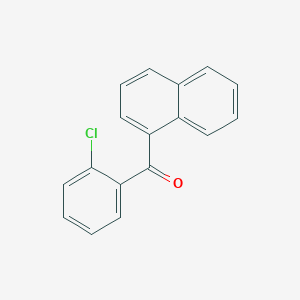

(2-Chlorophenyl)(naphthalen-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Chlorophenyl)(naphthalen-1-yl)methanone is an organic compound with the molecular formula C17H11ClO It is a member of the class of aromatic ketones, characterized by the presence of a chlorophenyl group and a naphthyl group attached to a central carbonyl carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorophenyl)(naphthalen-1-yl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses (2-chlorophenyl)acetic acid and naphthalene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

(2-chlorophenyl)acetic acid+naphthaleneAlCl3this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: (2-Chlorophenyl)(naphthalen-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide (OH-) or amine (NH2-) groups.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic medium.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that (2-Chlorophenyl)(naphthalen-1-yl)methanone exhibits significant potential as an anticancer agent. It functions as a histone demethylase inhibitor, specifically targeting KDM2b, which plays a crucial role in cancer cell proliferation and survival. Inhibiting KDM2b can lead to the differentiation of cancer stem cells and reduce their population, thereby enhancing the efficacy of existing cancer therapies .

Mechanism of Action

The compound's mechanism involves inducing apoptosis and cell cycle arrest in various cancer cell lines. Studies have shown that it can effectively inhibit the growth of breast (MCF-7) and cervical (HeLa) cancer cells with IC50 values indicating potent cytotoxicity .

Case Studies

A notable study demonstrated that combining this compound with traditional chemotherapy agents improved treatment outcomes in preclinical models. This combination therapy showed reduced resistance development in cancer cells, suggesting that this compound could be a valuable addition to cancer treatment regimens .

Material Science

Organic Photovoltaics

In material science, this compound has been explored for its potential use in organic photovoltaic devices. Its ability to act as a light-harvesting component can enhance the efficiency of solar cells by improving charge separation and transport within the device.

Conductive Polymers

The compound can also serve as a building block for synthesizing conductive polymers. These polymers have applications in flexible electronics and sensors due to their favorable electrical properties when doped appropriately .

Synthetic Intermediate

As a synthetic intermediate, this compound is utilized in the synthesis of various complex organic molecules. Its structure allows for further functionalization, making it a versatile compound in organic synthesis. Researchers have successfully employed it as a precursor for developing new pharmaceuticals and agrochemicals .

Summary of Findings

Mecanismo De Acción

The mechanism of action of (2-Chlorophenyl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

(2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone: Similar structure but with an amino group instead of a naphthyl group.

(2-Chloro-phenyl)-(2-hydroxy-naphthalen-1-yl)-methanone: Contains a hydroxyl group on the naphthyl ring.

Uniqueness: (2-Chlorophenyl)(naphthalen-1-yl)methanone is unique due to the combination of the chlorophenyl and naphthyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

(2-Chlorophenyl)(naphthalen-1-yl)methanone, also known as a chlorinated derivative of naphthalene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is being investigated for various therapeutic applications, including antimicrobial and anticancer properties. This article explores the biological activity of this compound based on recent research findings.

The chemical structure of this compound allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity.

| Reaction Type | Example Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Carboxylic acids |

| Reduction | NaBH4, LiAlH4 | Alcohols |

| Substitution | NaOH, NH3 | Substituted aromatic compounds |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated that certain derivatives of this compound can effectively target Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies reveal that it can inhibit the proliferation of cancer cell lines, such as A-431 (human epidermoid carcinoma) and HT-29 (human colorectal adenocarcinoma). The mechanism behind its anticancer effects may involve the inhibition of specific enzymes related to cell cycle regulation and apoptosis .

Case Study: Anticancer Evaluation

A study conducted on a series of synthesized derivatives of this compound revealed varying degrees of cytotoxicity. The most active compounds exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It acts as an inhibitor or modulator of enzymes involved in crucial biochemical pathways. For instance, it may inhibit enzymes that facilitate cell proliferation, thereby exerting its anticancer effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Modifications to the chlorophenyl or naphthyl groups can significantly influence its biological activities.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Addition of electron-donating groups | Increased cytotoxicity |

| Substitution at para position | Enhanced antimicrobial properties |

| Alteration in halogen position | Variable effects on enzyme inhibition |

Propiedades

IUPAC Name |

(2-chlorophenyl)-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClO/c18-16-11-4-3-9-15(16)17(19)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBLTMAVWDQIEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.